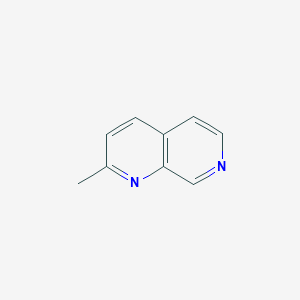

2-Methyl-1,7-naphthyridine

Description

Properties

IUPAC Name |

2-methyl-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-8-4-5-10-6-9(8)11-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWNVMZYYSSWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 1,7 Naphthyridine and Its Derivatives

Classical Annulation Strategies for the 1,7-Naphthyridine (B1217170) Core

Classical methods for constructing the bicyclic 1,7-naphthyridine system primarily rely on annulation reactions, where a new ring is fused onto a pre-existing pyridine (B92270) ring. These strategies, while foundational, often face challenges in controlling regioselectivity.

Friedländer Condensation Reactions and their Adaptations for 1,7-Naphthyridines

The Friedländer synthesis is a fundamental reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester) to form a quinoline (B57606) or, in this case, a naphthyridine. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by either an acid or a base. wikipedia.orgconnectjournals.com For the synthesis of 1,7-naphthyridines, the starting material is an appropriately substituted 3-aminopyridine (B143674) derivative.

The general mechanism involves an initial aldol-type condensation between the amino-pyridine and the carbonyl compound, followed by cyclodehydration to form the new pyridine ring. wikipedia.org The choice of the carbonyl reactant directly influences the substitution pattern of the resulting naphthyridine. To synthesize 2-Methyl-1,7-naphthyridine, a 3-aminopyridine-4-carboxaldehyde or a related ketone would be reacted with acetone (B3395972) or a similar methyl ketone. The adaptability of the Friedländer reaction allows for the synthesis of a variety of substituted 1,7-naphthyridines by changing the carbonyl component. connectjournals.comresearchgate.net

| Starting Amine | Carbonyl Compound | Catalyst | Product | Reference |

| 3-Aminopyridin-4-yl ketone | Ketone with α-methylene | Acid or Base | Substituted 1,7-Naphthyridine | researchgate.net |

| 2-Aminonicotinaldehyde | Active methylene (B1212753) carbonyls | Choline hydroxide (B78521) | Substituted 1,8-Naphthyridine (B1210474) | acs.org |

This table illustrates the general Friedländer approach. Specific examples for 1,7-naphthyridines are based on the general principle described in the sources.

Skraup-Type Cyclizations and Related Approaches

The Skraup reaction is another classical method for synthesizing quinolines, which can be adapted for naphthyridines. The reaction typically involves heating an aniline (B41778) (or aminopyridine) with glycerol, sulfuric acid, and an oxidizing agent. However, the direct application of the Skraup reaction to pyridin-3-amine is regiochemically challenging for producing 1,7-naphthyridine. thieme-connect.de The electrophilic cyclization preferentially occurs at the more activated 2-position of the pyridine ring, leading to the formation of 1,5-naphthyridine (B1222797) rather than the desired 1,7-isomer. thieme-connect.de

To direct the cyclization towards the 4-position and achieve a 1,7-naphthyridine core, modifications are necessary. A key strategy is to block the more reactive 2-position of the pyridin-3-amine starting material with a group that can either be retained or removed later. For instance, if the 2-position is blocked by an electron-donating group, cyclization is forced to occur at the 4-position. thieme-connect.de Examples of this approach include:

Using pyridine-2,3-diamine: This leads to the formation of 1,7-naphthyridin-8-amine. thieme-connect.de

Using 3-aminopyridin-2(1H)-one: This substrate cyclizes to yield 1,7-naphthyridin-8(7H)-one. thieme-connect.de

These functionalized 1,7-naphthyridines can then serve as precursors for further transformations to obtain the parent heterocycle or other derivatives. thieme-connect.de

| Aminopyridine Substrate | Key Reagents | Resulting 1,7-Naphthyridine Derivative | Rationale | Reference |

| Pyridin-3-amine | Glycerol, H₂SO₄ | 1,5-Naphthyridine (major) | Cyclization at the more reactive C-2 position. | thieme-connect.de |

| Pyridine-2,3-diamine | Skraup conditions | 1,7-Naphthyridin-8-amine | The C-2 position is blocked, forcing cyclization at C-4. | thieme-connect.de |

| 3-Aminopyridin-2(1H)-one | Skraup conditions | 1,7-Naphthyridin-8(7H)-one | The C-2 position is part of a pyridone, directing cyclization to C-4. | thieme-connect.de |

Modern and Regioselective Synthesis of this compound

Modern synthetic methods offer significant advantages over classical approaches, including improved yields, milder reaction conditions, and, most importantly, greater control over regioselectivity.

Transition-Metal Catalyzed Cross-Coupling Reactions and Subsequent Cyclizations

Transition-metal catalysis, particularly with palladium, has become a powerful tool for constructing heterocyclic systems. mdpi.com A common strategy involves a cross-coupling reaction, such as the Suzuki or Heck reaction, to build a key intermediate, which then undergoes a subsequent cyclization to form the naphthyridine core. nih.gov

For example, a 3-aminopyridine derivative bearing a halogen (e.g., 3-amino-4-bromopyridine) can be coupled with a suitable organoboron compound (in a Suzuki reaction) or an alkene (in a Heck reaction) to introduce a side chain. nih.gov This side chain is designed to contain the necessary atoms to form the second pyridine ring. An intramolecular cyclization of this intermediate then yields the 1,7-naphthyridine skeleton. This approach allows for the precise and regioselective construction of the bicyclic system, with the substitution pattern being dictated by the choice of coupling partners.

Direct C-H Functionalization and Metalation-Directed Strategies

Direct C-H functionalization has emerged as a highly atom-economical and efficient method for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of 1,7-naphthyridine synthesis, this strategy can be applied to functionalize a pyridine precursor regioselectively, setting the stage for a subsequent annulation reaction.

Metalation-directed strategies, often employing organolithium or magnesium reagents in the presence of directing groups, allow for the specific activation of a C-H bond ortho to the directing group. By installing a suitable directing group on a pyridine ring, a C-H bond at the desired position can be selectively metalated and then reacted with an electrophile to build a fragment needed for the second ring. While specific examples for this compound are specialized, the general principle of using C-H activation to build complex heterocycles is well-established. mdpi.com

Multi-Component and Cascade Heterocyclization Reactions

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. rsc.orgrsc.org These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.orgnih.gov

Several MCRs have been developed for the synthesis of various naphthyridine isomers. rsc.org For the 1,7-naphthyridine system, an MCR could involve the reaction of a 3-aminopyridine derivative, an aldehyde, and a third component with an active methylene group or a dienophile in a cascade sequence. For instance, an imino Diels-Alder reaction between an imine (formed in situ from an aminopyridine and an aldehyde) and an alkyne can be used to construct the 1,7-naphthyridine core in a single, regioselective step. rsc.org Such cascade reactions, often catalyzed by Lewis acids like copper iodide and ytterbium triflate, provide a powerful and direct route to substituted 1,7-naphthyridines. rsc.org

| Reaction Type | Key Components | Catalyst/Conditions | Product Type | Reference |

| Imino Diels-Alder | 3-Aminoquinoline, Aromatic aldehyde, Alkyne | Copper iodide, Ytterbium triflate | 1,7-Naphthyridine derivatives | rsc.org |

| Povarov-type reaction | Dienophile-ester-aniline, Benzaldehydes, Isocyanide | Microwave irradiation | Benzo[f] connectjournals.comrsc.orgnaphthyridine derivatives | rsc.org |

Green Chemistry Principles Applied to 1,7-Naphthyridine Synthesis

The integration of green chemistry principles into the synthesis of 1,7-naphthyridines is crucial for developing environmentally benign and efficient processes. Key strategies include the use of greener solvents, alternative energy sources, and catalytic methods to minimize waste and energy consumption.

One notable green approach is the use of microwave irradiation to promote the synthesis of 1,7-naphthyridine precursors. Microwave-assisted organic synthesis (MAOS) often leads to significantly reduced reaction times, increased product yields, and enhanced purity of the final compounds. For instance, the cyclization of 2-cyano-3-pyridylacetonitrile derivatives, key precursors for 1,7-naphthyridines, can be efficiently achieved under microwave irradiation, offering a simple, mild, and eco-friendly alternative to conventional heating methods.

The choice of solvent is another critical aspect of green synthesis. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Research has demonstrated the feasibility of conducting multicomponent reactions for the synthesis of complex naphthyridine derivatives in aqueous media. These "on-water" reactions can lead to the formation of C-C and C-N bonds without the need for transition metal catalysts, thereby reducing waste and environmental impact.

The following table summarizes various green synthetic approaches for naphthyridine derivatives, highlighting the reaction conditions and their respective advantages.

Table 1: Green Synthetic Methodologies for Naphthyridine Derivatives

| Synthetic Approach | Key Green Feature | Reactants | Conditions | Advantages |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Alternative energy source | 2-Cyano-3-pyridylacetonitrile derivatives | Microwave irradiation | Reduced reaction time, high yields, high purity |

| "On-Water" Reaction | Green solvent | Isatin, malononitrile, 3-aminopyrazole | Water, room temperature | Environmentally benign, short reaction time, reduced waste |

| Solvent-Free Grinding | Elimination of solvent | 2-Aminonicotinaldehyde, active methylene compounds | Grinding at room temperature | Reduced pollution, low cost, simplicity |

Optimization of Reaction Conditions and Yields for this compound Precursors

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound and its precursors. The Friedländer annulation, a classical method for synthesizing quinolines and naphthyridines, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of this compound, a plausible route involves the reaction of 3-amino-2-formylpyridine with acetone.

The efficiency of the Friedländer reaction is highly dependent on the choice of catalyst, solvent, temperature, and reaction time. Both acidic and basic catalysts have been employed to facilitate this condensation. While traditional methods often require harsh conditions, recent research has focused on developing milder and more efficient catalytic systems.

For instance, the use of Lewis acids or solid acid catalysts can significantly enhance the reaction rate and yield. The optimization of catalyst loading is crucial; a lower catalyst concentration can sometimes lead to better yields and minimizes potential side reactions. Temperature also plays a key role, with studies showing that either increasing or decreasing the temperature can be beneficial depending on the specific catalyst and substrate combination.

The choice of solvent can also dramatically influence the outcome of the reaction. While traditional organic solvents are commonly used, the shift towards greener alternatives like water or ethanol (B145695) is a key aspect of modern synthetic optimization. The reaction time is another parameter that requires careful optimization to ensure complete conversion of the starting materials while minimizing the formation of degradation products.

The following interactive data table illustrates the optimization of various parameters in the synthesis of a substituted quinoline, which serves as a relevant model for the synthesis of this compound.

Table 2: Optimization of Reaction Conditions for a Model Friedländer Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | L-proline (10) | Ethanol | 80 | 12 | 75 |

| 2 | L-proline (20) | Ethanol | 80 | 12 | 82 |

| 3 | L-proline (10) | Water | 100 | 8 | 85 |

| 4 | L-proline (10) | Methanol | 65 | 12 | 70 |

| 5 | L-proline (10) | Ethanol | 100 | 6 | 88 |

| 6 | L-proline (5) | Ethanol | 100 | 6 | 85 |

| 7 | Acetic Acid (10) | Ethanol | 80 | 24 | 60 |

| 8 | None | Ethanol | 100 | 24 | <10 |

This data demonstrates that by systematically varying the catalyst, solvent, temperature, and reaction time, a significant improvement in the yield of the desired product can be achieved. Such optimization studies are essential for developing efficient and economically viable synthetic routes to this compound and its derivatives.

Chemical Reactivity and Functionalization of 2 Methyl 1,7 Naphthyridine

Nucleophilic Aromatic Substitution Reactions on the 1,7-Naphthyridine (B1217170) Ring

The 1,7-naphthyridine nucleus is electron-deficient due to the presence of two nitrogen atoms, which makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced when the ring is substituted with a good leaving group, such as a halogen. The reaction proceeds through an addition-elimination mechanism, wherein the nucleophile attacks an electron-poor carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

A notable example involves the nucleophilic substitution of a chlorine atom in derivatives of the 2,7-naphthyridine (B1199556) series, which shares the same pyridine (B92270) ring arrangement as the 1,7-isomer. In the synthesis of precursors for rearrangement reactions, 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has been shown to react with various cyclic amines or with 2-mercaptoethanol (B42355). mdpi.com The reaction with cyclic amines leads to the displacement of the chlorine at the 3-position. mdpi.com Similarly, reaction with 2-mercaptoethanol results in the formation of 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. mdpi.com These transformations highlight the utility of SNAr reactions in introducing new functional groups onto the naphthyridine scaffold, paving the way for further synthetic modifications.

Electrophilic Substitution and Functionalization of the Aromatic System

In contrast to its reactivity towards nucleophiles, the 1,7-naphthyridine ring is highly resistant to electrophilic aromatic substitution (SEAr). The two nitrogen atoms exert a strong deactivating effect on the ring system by withdrawing electron density, making it much less nucleophilic than benzene (B151609) or naphthalene. mdpi.com Consequently, classical electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions on the carbon framework are not commonly reported and would require harsh reaction conditions. mdpi.comlibretexts.org

When subjected to electrophilic reagents, functionalization is more likely to occur at one of the nitrogen atoms. Reactions such as N-alkylation with alkyl halides or N-oxidation with peroxy acids are the more typical outcomes of electrophilic attack on naphthyridine systems. nih.gov These reactions proceed via the donation of the nitrogen lone pair to the electrophile. Electrophilic substitution on the carbon atoms of the ring, if it were to occur, would be expected to favor positions that are least deactivated by the nitrogen atoms. However, due to the profound deactivation of the entire ring system, such reactions are synthetically challenging.

Rearrangement Processes in Substituted 1,7-Naphthyridine Derivatives

Substituted 1,7-naphthyridine derivatives can undergo fascinating molecular rearrangements, leading to novel heterocyclic structures. One of the most significant examples documented for the closely related 2,7-naphthyridine scaffold is the Smiles rearrangement. mdpi.comnih.gov This reaction is a form of intramolecular nucleophilic aromatic substitution.

For instance, 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, when treated with sodium hydroxide (B78521) in ethanol (B145695), undergo a Smiles rearrangement to yield 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles in high yields. mdpi.com This process provides an effective pathway to 1-amino-3-oxo-2,7-naphthyridines, which are valuable synthetic intermediates. mdpi.comnih.gov The rearrangement is influenced by steric factors, such as the nature of substituents on the naphthyridine ring. nih.gov

Another important transformation in nitrogen-containing heterocycles is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closing sequence. wikipedia.orgnih.gov This rearrangement is catalyzed by acid or base and is affected by factors such as the number of nitrogen atoms in the ring and the presence of electron-withdrawing groups. nih.gov While extensively studied in triazoles and pyrimidines, its application has been noted in fused systems containing a naphthyridine core, such as tetrahydro mdpi.comnih.govacs.orgtriazolo[5,1-a] acs.orgnih.govnaphthyridines, indicating its potential relevance in the broader chemistry of 1,7-naphthyridine derivatives. nih.gov

Table 1: Examples of Smiles Rearrangement in Naphthyridine Derivatives

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | NaOH, Ethanol | 1-Amino-7-isopropyl-3-oxo-1-pyrrolidin-1-yl-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile | High | mdpi.com |

| 1-Amino-3-[(2-hydroxyethyl)thio]-1-azepan-1-yl-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | NaOH, Ethanol | 1-Amino-1-azepan-1-yl-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile | High | mdpi.com |

Derivatization of the Methyl Group and Other Substituents

The methyl group at the C2 position of 2-methyl-1,7-naphthyridine is a key site for functionalization. Analogous to the methyl group in 2-methylquinoline (B7769805) (quinaldine) and 2-methylpyridine, the protons of this group are acidic due to the electron-withdrawing effect of the adjacent ring nitrogen. This acidity allows for deprotonation by a suitable base to generate a nucleophilic carbanion.

This nucleophile can readily participate in condensation reactions with various electrophiles, most notably aldehydes. The reaction of this compound with aromatic aldehydes, typically carried out in the presence of a catalyst like acetic anhydride, is expected to yield styryl-substituted naphthyridines. rsc.orgresearchgate.net The reaction mechanism involves the formation of a 2-methylene-1,2-dihydronaphthyridine intermediate, which then attacks the aldehyde. rsc.org Subsequent dehydration of the resulting alcohol adduct leads to the formation of a new carbon-carbon double bond, extending the conjugated system. This type of condensation is a powerful tool for synthesizing vinyl- and styryl-naphthyridines, which can serve as versatile building blocks for more complex molecules.

Annulation Reactions to Form Fused Polycyclic Systems

Annulation reactions, which involve the construction of a new ring onto an existing scaffold, provide a powerful strategy for synthesizing complex, fused polycyclic systems from 1,7-naphthyridine precursors. These larger aromatic systems are of interest in materials science and medicinal chemistry.

Several established synthetic strategies can be applied to achieve this. Intramolecular Friedel-Crafts-type reactions are a prominent method. rsc.org In this approach, a 1,7-naphthyridine derivative bearing a suitable side chain (e.g., one with a terminal phenyl group and an activating moiety) can be induced to cyclize under acidic conditions, forming a new carbocyclic ring fused to the naphthyridine core.

Furthermore, cycloaddition reactions offer another versatile route. The 1,7-naphthyridine ring can act as a component in Diels-Alder reactions, either as the diene or the dienophile, depending on its substitution pattern. nih.govwikipedia.org These [4+2] cycloadditions are governed by orbital symmetry rules and are highly effective for constructing six-membered rings. libretexts.org By employing intramolecular versions of these reactions, complex tetracyclic and pentacyclic frameworks can be assembled with high efficiency and stereocontrol, demonstrating the utility of the 1,7-naphthyridine scaffold as a foundation for building intricate molecular architectures. nih.gov

Computational and Theoretical Investigations of 2 Methyl 1,7 Naphthyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods are used to determine stable molecular conformations and to analyze how the molecule will interact with other chemical species.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the minimum energy conformation of a molecule, a process known as geometry optimization. nih.govdntb.gov.ua This optimization provides detailed information on bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of atoms in the molecule. nih.govnih.gov

| Parameter Type | Atoms Involved | Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Length | C-N (aromatic) | ~1.34 Å |

| Bond Length | C-C (methyl) | ~1.51 Å |

| Bond Angle | C-N-C (pyridine ring) | ~118° |

| Bond Angle | N-C-C (pyridine ring) | ~122° |

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. acadpubl.eunih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. acadpubl.eu

Analysis of the HOMO and LUMO energy levels for this compound would provide insight into its electrophilic and nucleophilic nature. DFT calculations are commonly used to determine these orbital energies. nih.gov For naphthyridine derivatives, FMO analysis has been used to tune the energy gap for applications in non-linear optics. rsc.org

| Parameter | Description | Typical Unit |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (LUMO - HOMO) | eV |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com This simulation is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-target interaction. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, defining a binding site, and then using a scoring function to rank the different binding poses based on their predicted binding affinity. nih.govresearchgate.net

Naphthyridine scaffolds have been investigated as inhibitors for various biological targets. For instance, 1,7-naphthyridine (B1217170) analogues have been studied as inhibitors of PIP4K2A, and other naphthyridine derivatives have been docked against targets in Staphylococcus aureus and Mycobacterium tuberculosis. nih.govnih.govresearchgate.net A typical docking study for this compound would identify key interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, that stabilize the ligand-receptor complex. The binding affinity is often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction. nih.govresearchgate.net

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Kinase X | XXXX | -8.5 | ASP-145, LYS-88 | Hydrogen Bond |

| PHE-144, TYR-72 | Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR) Development and Validation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is developed by calculating molecular descriptors (physicochemical, electronic, topological) for a set of molecules (the training set) and then using statistical methods, such as Multiple Linear Regression (MLR), to create an equation that relates these descriptors to the observed activity. nih.gov

The predictive power of a QSAR model is its most critical feature. nih.gov Validation is therefore essential and is typically performed using both internal methods (like leave-one-out cross-validation) and external validation with a separate set of compounds (the test set). nih.gov Studies on 1,7-naphthyridine analogues have utilized QSAR to investigate their inhibitory activity against targets like PIP4K2A. nih.gov A robust QSAR model for a series of 1,7-naphthyridine derivatives could be used to predict the activity of untested analogues, including this compound, thereby guiding the synthesis of more potent compounds.

| Statistical Parameter | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model to the training set data. |

| Cross-validated R² | Q² | > 0.5 | Assesses the internal predictive ability of the model. |

| Predictive R² (External) | R²_pred | > 0.6 | Measures the model's ability to predict the activity of an external test set. |

In Silico Prediction of Pharmacokinetic and ADMET-Related Parameters

In the process of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound early on. In silico tools provide a rapid and cost-effective way to predict these properties from a molecule's structure, helping to identify candidates with favorable pharmacokinetic and safety profiles. researchgate.net Web-based platforms like SwissADME and pkCSM are widely used for these predictions. nih.govuq.edu.aurfppl.co.in

These tools calculate a range of parameters, including physicochemical properties (e.g., molecular weight, lipophilicity), water solubility, pharmacokinetics (e.g., gastrointestinal absorption, blood-brain barrier penetration), drug-likeness based on rules like Lipinski's Rule of Five, and potential toxicity issues. nih.govnih.gov For this compound, these predictions can estimate its potential as an orally available drug candidate and highlight any potential liabilities that may need to be addressed through chemical modification.

| Category | Parameter | Predicted Value |

|---|---|---|

| Physicochemical Properties | Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.18 g/mol | |

| LogP (Lipophilicity) | 1.65 | |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | |

| Water Solubility | LogS (ESOL) | -2.10 |

| Solubility Class | Soluble | |

| Pharmacokinetics | Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes | |

| P-glycoprotein Substrate | No | |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations |

| Bioavailability Score | 0.55 | |

| Toxicity | AMES Toxicity | Predicted Non-mutagenic |

| Hepatotoxicity | Predicted Non-toxic |

Applications of 2 Methyl 1,7 Naphthyridine in Advanced Organic Synthesis and Materials Science

Utilization as Ligands in Coordination Chemistry and Catalysis

The application of 2-Methyl-1,7-naphthyridine or the broader 1,7-naphthyridine (B1217170) framework as ligands in coordination chemistry and metal-based catalysis is not extensively documented in current scientific literature. Research in the field of naphthyridine-based ligands has predominantly focused on other isomers, such as 1,8-naphthyridine (B1210474) and 1,5-naphthyridine (B1222797). These isomers have been successfully employed to create a wide array of metal complexes with rhodium, iridium, ruthenium, copper, and nickel, which have shown utility in various catalytic transformations. researchgate.net For instance, dinucleating ligands based on the 1,8-naphthyridine core are particularly effective at binding two metal centers in close proximity, enabling studies of bimetallic cooperativity in catalysis. acs.orgescholarship.org However, similar detailed investigations into the coordination behavior and catalytic potential of 1,7-naphthyridine-metal complexes remain a largely unexplored area of research.

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The utility of this compound as a foundational building block for the assembly of more complex molecular architectures is an emerging area of interest. While the scientific literature contains numerous examples of other naphthyridine isomers being used as versatile scaffolds, specific applications starting from this compound are not yet widely reported.

The synthesis of the 1,7-naphthyridine core itself has been achieved through various methods, such as the Borsche synthesis, which provides a route to the foundational heterocyclic system. acs.org The reactivity of related naphthyridine systems, such as 1,5-naphthyridines, has been more thoroughly explored, demonstrating that the core can undergo a variety of transformations including electrophilic and nucleophilic substitutions, N-alkylation, and cross-coupling reactions. nih.govmdpi.com These reactions allow for the introduction of diverse functional groups, thereby creating a library of derivatives from a single core structure. For example, halogenated 1,5-naphthyridines serve as key intermediates for introducing amino groups via nucleophilic aromatic substitution (SNAr) or for forming carbon-carbon bonds through palladium-catalyzed reactions like the Heck coupling. nih.govmdpi.com Such studies on related isomers suggest a latent potential for this compound to serve as a valuable intermediate in organic synthesis, although specific and detailed examples of its use in the construction of complex natural products or pharmaceutical agents are not yet prevalent in the literature.

Development of this compound-Based Functional Materials

The inherent photophysical properties of the naphthyridine core have spurred the development of functional materials derived from its various isomers. Research into the closely related 2,7-naphthyridine (B1199556) scaffold has yielded promising results in the fields of optoelectronics and chemical sensing.

Derivatives of the isomeric 2,7-naphthyridine have been investigated for their potential in non-linear optical (NLO) applications, including optical switching. acs.org Theoretical studies using density functional theory (DFT) have been employed to investigate a series of novel push-pull chromophores based on the 2,7-naphthyridine scaffold. These studies reveal that strategic functionalization can effectively tune the frontier molecular orbital (FMO) energy gap and hyperpolarizability, which are key parameters for NLO materials. acs.org

Compared to the parent naphthyridine, these functionalized derivatives exhibit smaller energy gaps and significantly higher non-linear optical parameters. The analysis of solvent effects demonstrated that both polar and non-polar environments can modulate these properties, suggesting their potential for creating tunable organic NLO materials. acs.org These computational findings highlight the promise of the naphthyridine framework in the design of advanced materials for optoelectronics.

| Compound | Energy Gap (eV) | First-Order Hyperpolarizability (β) | Key Feature |

|---|---|---|---|

| Parent Naphthyridine | 5.01 | 0.00 | Reference Compound |

| Derivative 1 | 3.54 | 1289.01 | Push-Pull Chromophore |

| Derivative 2 | 3.33 | 2311.55 | Extended Conjugation |

The 2,7-naphthyridine framework has been successfully utilized as a novel fluorophore for the development of highly sensitive and selective fluorescent probes. Researchers have designed a probe, referred to as AND-DNP, for the ultrafast detection of thiophenol, a toxic industrial chemical. acs.org

The probe operates on a "turn-on" fluorescence mechanism. In its native state, the fluorescence of the 2,7-naphthyridine core is quenched. Upon reaction with thiophenol, a nucleophilic substitution reaction occurs, releasing the quenching group and restoring the intense fluorescence of the naphthyridine fluorophore. acs.org This probe exhibits several highly desirable properties, including a rapid response time of just 30 seconds and a very large Stokes shift of 225 nm, which minimizes self-absorption and enhances detection sensitivity. acs.orgnih.gov

The high selectivity and sensitivity of the AND-DNP probe have enabled its successful application for the quantitative detection of thiophenol in real-world water samples. Furthermore, its utility has been demonstrated in biological systems, where it was used to image thiophenol in living A549 cells and in zebrafish, showcasing its potential for in vitro and in vivo applications. acs.orgnih.gov

| Parameter | Value | Significance |

|---|---|---|

| Analyte | Thiophenol | Detects toxic industrial pollutant |

| Mechanism | Fluorescence "Turn-On" | Low background signal |

| Response Time | 30 seconds | Enables rapid detection |

| Stokes Shift | 225 nm | High sensitivity, minimizes interference |

| Fluorescence Enhancement | 240-fold | Strong and clear signal |

| Applications | Water Samples, Living Cells, Zebrafish | Demonstrates environmental and biological utility |

Mechanistic and Pharmacological Research on 2 Methyl 1,7 Naphthyridine and Its Analogues

Investigation of Molecular Targets and Biological Pathways

The biological activity of 2-Methyl-1,7-naphthyridine and its analogues is attributed to their interactions with various molecular targets, leading to the modulation of critical biological pathways. Research has primarily focused on their roles in enzyme inhibition and receptor modulation.

Enzyme Inhibition Studies (e.g., DNA Gyrase, Topoisomerase II)

Naphthyridine derivatives have been extensively studied as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibacterial agents. nih.govresearchgate.net The inhibition of these enzymes by naphthyridine-based compounds typically leads to a blockage of the bacterial cell growth and replication cycle. targetmol.com

One of the earliest and most well-known examples is nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, which selectively inhibits the A subunit of bacterial DNA gyrase, thereby blocking DNA replication. nih.gov This foundational discovery has spurred the development of numerous analogues with enhanced antibacterial activity. nih.gov

More recent studies on novel bacterial topoisomerase inhibitors (NBTIs) have included 1,5-naphthyridin-2-one analogues. These compounds have demonstrated potent inhibition of both Staphylococcus aureus DNA gyrase and topoisomerase IV. researchgate.net For instance, the NBTI AM-8191 selectively inhibits DNA synthesis and shows inhibitory concentrations (IC50) of 1.02 µM for S. aureus gyrase and 10.4 µM for topoisomerase IV. researchgate.net The mechanism of action for some of these inhibitors involves intercalation into the DNA, as seen with certain methoxy-naphthyridine derivatives, which bind between DNA base pairs. nih.gov

Furthermore, some naphthalimide derivatives, which share structural similarities, have been shown to be modest inhibitors of topoisomerase II. nih.gov The inhibitory activity of these compounds disrupts the normal function of the enzyme, leading to breaks in the DNA strands. nih.gov

| Compound Class | Target Enzyme | Mechanism of Action | Example Compound | Reported IC50 |

|---|---|---|---|---|

| 1,8-Naphthyridine | Bacterial DNA Gyrase | Inhibition of the A subunit, blocking DNA replication. nih.gov | Nalidixic Acid | Not Specified |

| 1,5-Naphthyridin-2-one | S. aureus DNA Gyrase | Selective inhibition of DNA synthesis. researchgate.net | AM-8191 | 1.02 µM researchgate.net |

| 1,5-Naphthyridin-2-one | S. aureus Topoisomerase IV | Selective inhibition of DNA synthesis. researchgate.net | AM-8191 | 10.4 µM researchgate.net |

| Naphthalimide | Topoisomerase II | Modest inhibition, leading to DNA strand breaks. nih.gov | Compounds 7b-d | Not Specified |

Receptor Agonism and Antagonism Mechanisms (e.g., H1R, CB2, 5-HT4)

Analogues of this compound have been investigated for their ability to interact with various receptors, demonstrating both agonistic and antagonistic activities. This highlights the scaffold's versatility in drug design.

Histamine H1 Receptor (H1R): Certain 1,8-naphthyridine-3-carboxylic acid analogues have been designed and evaluated for their H1R antagonism effects. tandfonline.com H1R antagonists are commonly used in the treatment of allergic conditions. mdpi.com

Cannabinoid Receptor 2 (CB2): The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has been identified as a promising framework for developing potent and selective CB2 receptor ligands. nih.gov The CB2 receptor is primarily expressed in immune cells and is a target for immunomodulatory and anti-inflammatory therapies. windows.net Interestingly, the functional activity of these compounds can be switched from agonist to antagonist/inverse agonist based on the substitution pattern at the C-6 position of the naphthyridine core. nih.govacs.org The introduction of substituents at this position can alter the ligand's interaction with the receptor, leading to a change in the downstream signaling pathway. nih.gov

Serotonin (B10506) 5-HT4 Receptor: While direct studies on this compound are limited, the broader class of naphthyridine alkaloids has shown affinity for serotonin receptors, suggesting potential interactions with subtypes like 5-HT4. nih.gov

| Compound Class | Target Receptor | Observed Activity | Key Structural Feature |

|---|---|---|---|

| 1,8-Naphthyridine-3-carboxylic acid analogues | H1R | Antagonism tandfonline.com | Not Specified |

| 1,8-Naphthyridin-2(1H)-one-3-carboxamides | CB2 | Agonism nih.gov | Unsubstituted at C-6 |

| 1,8-Naphthyridin-2(1H)-one-3-carboxamides | CB2 | Antagonism/Inverse Agonism nih.govacs.org | Substituents at C-6 |

| Naphthyridine alkaloids | Serotonin Receptors | Affinity nih.gov | Diazaphenanthrene scaffold |

Structure-Activity Relationship (SAR) Elucidation for Targeted Biological Effects

For naphthyridine derivatives targeting bacterial topoisomerases, SAR studies have revealed that modifications at various positions of the naphthyridine ring can significantly impact their antibacterial activity. For example, in a series of 1,5-naphthyridin-2-one based NBTIs, the introduction of a 7-fluoro-1-cyanomethyl group led to improved potency and a broader spectrum of activity. nih.gov Similarly, for cytotoxic naphthyridine derivatives, the presence of a C-4 carbonyl group and a C-1 NH group on the naphthyridine ring, along with a C-2 naphthyl ring, were found to be important for their activity against several human cancer cell lines. nih.gov Furthermore, methyl substitutions at the C-6 or C-7 positions generally resulted in higher activity compared to substitutions at the C-5 position. nih.gov

In the context of CB2 receptor ligands based on the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold, SAR studies have demonstrated that the nature of the substituent at the N-1 position influences CB2 receptor affinity. acs.org Elongation of a hydroxyalkyl chain at this position was shown to increase CB2R affinity while maintaining no affinity for the CB1R. acs.org As mentioned earlier, a key SAR finding for this class of compounds is the functional switch from agonism to antagonism/inverse agonism upon introduction of substituents at the C-6 position. nih.gov

Mechanistic Insights into Anti-Infective Potentials

The primary mechanism behind the anti-infective potential of many naphthyridine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication. By inhibiting these enzymes, naphthyridine compounds prevent the resealing of the DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death. nih.gov

Nalidixic acid, a pioneering 1,8-naphthyridine antibacterial, acts by selectively and reversibly blocking DNA replication through the inhibition of the A subunit of DNA gyrase. nih.gov This mechanism has been the foundation for the development of the broader class of quinolone antibiotics, which often incorporate a naphthyridine or a related quinoline (B57606) core structure. nih.gov The synergistic effect observed when 1,8-naphthyridine derivatives are combined with fluoroquinolones further supports their similar mechanisms of action, targeting bacterial topoisomerases. mdpi.com

Exploration of Immunomodulatory Mechanisms

The immunomodulatory effects of naphthyridine analogues have been linked to their interaction with the cannabinoid CB2 receptor. nih.gov The CB2 receptor is predominantly expressed on immune cells, and its activation is generally associated with anti-inflammatory and immunomodulatory responses. nih.gov

A 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative, VL15, has been shown to exert immunomodulatory properties by acting as a selective cannabinoid CB2 receptor compound. nih.gov This compound was found to reduce the proliferation of peripheral blood mononuclear cells, block cell cycle progression, and down-regulate T cell activation markers. nih.gov The mechanism involves the modulation of key signaling proteins such as NF-kB, IKKαβ, IKBα, ERK, and Akt. nih.gov These findings suggest that by targeting the CB2 receptor, naphthyridine derivatives can control the immune response, indicating their potential application in autoimmune and inflammatory disorders. nih.gov

Research into Neurodegenerative Disorder-Relevant Interactions and Antioxidant Activities

The potential of naphthyridine derivatives in the context of neurodegenerative disorders is an emerging area of research. tandfonline.com Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. mdpi.comnih.gov

Some naphthyridine alkaloids have shown effects on the central nervous system, including sedative and hypotensive activities, which could be relevant for managing symptoms associated with certain neurodegenerative conditions. nih.gov Furthermore, the immunomodulatory properties of CB2 receptor-active naphthyridines could be beneficial in neuroinflammatory conditions that contribute to the progression of neurodegenerative diseases. nih.govmdpi.com

In addition to their interactions with specific molecular targets, some naphthyridine derivatives have been reported to possess antioxidant properties. tandfonline.com Antioxidant activity is crucial for combating the oxidative stress that is a hallmark of many neurodegenerative disorders. mdpi.commdpi.com The ability to scavenge free radicals and reduce oxidative damage could contribute to the neuroprotective effects of these compounds.

Future Perspectives and Research Challenges for 2 Methyl 1,7 Naphthyridine Chemistry

Advancement in Asymmetric Synthesis and Chiral Derivatization

The development of stereoselective synthetic methods is a paramount challenge in medicinal chemistry, as the chirality of a molecule can dramatically affect its pharmacological profile. For substituted naphthyridines, achieving high enantioselectivity remains a significant hurdle.

Future advancements in the asymmetric synthesis of 2-Methyl-1,7-naphthyridine derivatives will likely focus on the development of novel catalytic systems. While literature specifically detailing the asymmetric synthesis of this compound is sparse, progress with related naphthyridine isomers provides a roadmap. For instance, the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold has been successfully achieved using a ruthenium-catalyzed enantioselective transfer hydrogenation as a key step. nih.govacs.org This approach, which establishes a chiral center via asymmetric reduction of a dihydronaphthyridine intermediate, could potentially be adapted for 1,7-naphthyridine (B1217170) systems. nih.gov Challenges lie in identifying suitable catalysts and reaction conditions that accommodate the unique electronic nature of the 1,7-naphthyridine ring.

Another promising avenue is the use of chiral derivatizing agents (CDAs) to resolve racemic mixtures of this compound derivatives. CDAs react with enantiomers to form diastereomers, which can be separated using standard chromatographic techniques. The development of novel CDAs tailored for the functional groups commonly present on the this compound core will be crucial for accessing enantiopure compounds for biological evaluation.

Key Research Challenges:

Developing novel catalysts for the enantioselective synthesis of chiral this compound derivatives.

Adapting existing asymmetric hydrogenation and reduction methodologies to the 1,7-naphthyridine core.

Exploring organocatalysis as a metal-free alternative for asymmetric transformations. mdpi.com

Synthesizing new chiral derivatizing agents for the efficient resolution of racemic this compound derivatives.

Application of Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

A thorough understanding of the three-dimensional structure of this compound derivatives is fundamental for elucidating structure-activity relationships (SAR) and for rational drug design. Advanced spectroscopic and crystallographic techniques are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and multidimensional techniques (COSY, HSQC, HMBC), will continue to be the cornerstone for confirming the constitution and substitution patterns of newly synthesized derivatives. For instance, in the characterization of synthesized 1-amino-3-oxo-2,7-naphthyridines, NMR, IR, and mass spectrometry were essential for confirming the proposed structures. nih.gov

X-ray crystallography provides unambiguous proof of stereochemistry and detailed insights into the conformation and intermolecular interactions of molecules in the solid state. An X-ray co-crystal structure of a 1,7-naphthyridone derivative bound to the KDM5A enzyme revealed that these molecules act as competitive inhibitors with the co-substrate, a crucial piece of information for further optimization. nih.gov Obtaining high-quality crystals of this compound derivatives, particularly as complexes with their biological targets, remains a significant challenge but offers invaluable rewards in understanding their mechanism of action.

| Technique | Application in 1,7-Naphthyridine Research | Key Insights Provided |

|---|---|---|

| 1D/2D NMR Spectroscopy | Confirmation of chemical structure and substitution patterns of new derivatives. nih.gov | Connectivity of atoms, stereochemical relationships. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. nih.gov | Confirmation of identity and purity. |

| X-ray Crystallography | Unambiguous determination of 3D structure and stereochemistry. nih.gov | Molecular conformation, intermolecular interactions, binding mode in protein active sites. nih.gov |

| Circular Dichroism (CD) | Investigation of interactions with chiral biomolecules like DNA. tandfonline.com | Binding mode and induced conformational changes in macromolecules. tandfonline.com |

Rational Design and Discovery of Next-Generation this compound Derivatives

The 1,7-naphthyridine scaffold has proven to be a versatile template for the design of potent and selective inhibitors of various biological targets. The rational design of next-generation derivatives hinges on a deep understanding of the SAR and the specific interactions between the ligand and its target protein.

Recent studies have highlighted the potential of 1,7-naphthyridine derivatives as inhibitors of several key enzymes. For example, a series of 1,7-naphthyridones were developed as novel and potent inhibitors of KDM5 histone lysine (B10760008) demethylases, with nanomolar potencies and high selectivity over related isoforms. nih.gov Another study identified 1,7-naphthyridine-based compounds as potent and highly selective inhibitors of the kinase PIP4K2A. acs.org In this research, the introduction of a chlorine atom at the C-5 position of the 1,7-naphthyridine core led to a significant improvement in biochemical potency, likely due to an additional halogen interaction with a phenylalanine residue in the active site. acs.org

The 2-methyl group in this compound can serve as a critical pharmacophoric feature or as a vector for further chemical modification. Future design strategies will likely involve:

Structure-Based Drug Design (SBDD): Utilizing co-crystal structures of 1,7-naphthyridine derivatives with their target proteins to design new analogues with improved binding affinity and selectivity. nih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to optimize physicochemical properties such as solubility, permeability, and metabolic stability.

Fragment-Based Drug Discovery (FBDD): Using small molecular fragments that bind to the target protein as starting points for building more potent this compound-based inhibitors.

Integration of High-Throughput Screening and Computational Methods in Discovery Pipelines

The discovery of novel bioactive this compound derivatives can be significantly accelerated by integrating high-throughput screening (HTS) and computational chemistry methods.

HTS allows for the rapid screening of large compound libraries against a specific biological target. The discovery of 1,7-naphthyridones as KDM5 inhibitors, for instance, originated from the combination of features from an HTS hit and a previously reported scaffold. nih.gov Future efforts will involve the design and synthesis of diverse libraries of this compound derivatives specifically for HTS campaigns to identify novel starting points for drug discovery programs.

Computational methods, particularly quantitative structure-activity relationship (QSAR) modeling and molecular docking, are powerful tools for prioritizing compounds for synthesis and for understanding binding mechanisms. A recent study successfully used machine learning algorithms (MLR, ANN, and SVM) to develop QSAR models that could effectively predict the PIP4K2A inhibitory activity of a library of 1,7-naphthyridine analogues. nih.gov The Support Vector Machine (SVM) model showed excellent predictive performance. nih.gov Molecular docking studies further illuminated the binding interactions, identifying key hydrogen bonds and pi-pi interactions. nih.gov

| Computational Method | Application | Example in 1,7-Naphthyridine Research |

|---|---|---|

| High-Throughput Screening (HTS) | Identification of initial "hit" compounds from large libraries. | An HTS hit informed the design of 1,7-naphthyridone KDM5 inhibitors. nih.gov |

| QSAR Modeling | Predicting the biological activity of new compounds based on their chemical structure. | Machine learning models predicted PIP4K2A inhibitory activity of 1,7-naphthyridine analogues. nih.gov |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a protein target. | Docking studies revealed key binding interactions of 1,7-naphthyridine inhibitors with PIP4K2A. nih.gov |

Emerging Interdisciplinary Research Avenues for this compound

While the primary focus of 1,7-naphthyridine chemistry has been on medicinal applications, emerging research is exploring its utility in other interdisciplinary fields.

One of the most exciting new avenues is the development of fluorescent probes for biological imaging and sensing. Recently, derivatives of the isomeric 2,7-naphthyridine (B1199556) have been developed as fluorophores for the design of fluorescent probes capable of detecting thiophenol in living cells and zebrafish with high sensitivity and a large Stokes shift. bohrium.comnih.gov Similarly, other naphthyridine derivatives have been synthesized as near-infrared fluorescent probes for imaging nucleic acids within mitochondria. rsc.org The inherent fluorescence properties of the 1,7-naphthyridine core, which can be tuned by substitution, suggest that this compound could serve as a valuable scaffold for creating novel sensors and imaging agents for specific analytes or cellular components.

Furthermore, the study of naturally occurring naphthyridine alkaloids continues to inspire new research. For example, Bisleuconothine A, a 1,7-naphthyridine alkaloid isolated from the plant Leuconotis griffithii, has shown potent antiproliferative properties against colon cancer cells by inhibiting the WNT signaling pathway. nih.gov The total synthesis of such natural products and their analogues, including derivatives based on the this compound core, represents a significant challenge and a promising area for the discovery of new therapeutic agents.

Future Interdisciplinary Directions:

Chemical Biology: Design of this compound-based chemical probes to study biological pathways and enzyme function.

Materials Science: Exploration of 1,7-naphthyridine derivatives in the development of organic light-emitting diodes (OLEDs) and other electronic materials, leveraging their photophysical properties.

Natural Product Synthesis: Total synthesis of complex 1,7-naphthyridine-containing natural products and the creation of simplified, more accessible analogues for biological testing.

Q & A

Q. What are the primary synthetic routes for 2-methyl-1,7-naphthyridine, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via condensation reactions. A common method involves reacting 3-amino-4-pyridinecarbaldehyde (29) with acetone in the presence of NaOH in ethanol under reflux (1 hour, 80% yield) . Alternative routes use methylsulfinyl carbanion in DMSO to generate methyl-substituted derivatives, though yields depend on solvent polarity and temperature control . Key Considerations :

- Base selection (e.g., NaOH vs. EtONa) affects reaction kinetics.

- Solvent choice (ethanol vs. DMSO) impacts solubility and reaction efficiency.

- Temperature optimization minimizes side reactions (e.g., over-oxidation).

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Q. What are the foundational reactivity patterns of this compound?

- Methodological Answer : The methyl group at position 2 influences electrophilic substitution. Halogenation (e.g., bromination) occurs preferentially at position 4 or 8 due to electron-deficient pyridine rings. For example, 4-bromo-1,7-naphthyridine (CAS 58680-40-3) is synthesized via radical bromination, with regioselectivity guided by DFT calculations . Key Reactions :

- Halogenation : NBS/light or Br₂/FeCl₃.

- Nucleophilic substitution : Amines replace halogens under Pd catalysis .

Advanced Research Questions

Q. How can functionalization of this compound enhance its biological activity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) at position 5 or 8 improves antimicrobial potency. For instance, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine exhibits MIC values ≤1 µg/mL against S. aureus via topoisomerase inhibition . Optimization Strategies :

Q. How do contradictory data arise in evaluating substituent effects on hydrogenation efficiency?

- Methodological Answer : Discrepancies in hydrogenation yields (e.g., 67–95% for tetrahydro derivatives) stem from:

- Catalyst variability : Pd/C vs. Raney Ni affects dehalogenation side reactions .

- Substituent electronic effects : Electron-donating groups (e.g., -OMe) slow reduction kinetics.

Resolution Protocol :

Control catalyst loading (5–10 wt%).

Use H₂ pressure ≥3 atm to suppress incomplete reduction.

Q. What methodologies address low solubility of this compound derivatives in biological assays?

- Methodological Answer : Co-solvents (e.g., DMSO ≤1%) or formulation with pluronic surfactants (e.g., F-68) enhance aqueous solubility. For example, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine is stabilized in tablet form using lactose (33.5%) and dicalcium phosphate (70%) . Formulation Table :

| Excipient | Function | % w/w |

|---|---|---|

| Lactose | Binder/Filler | 33.5 |

| Pluronic F-68 | Surfactant | 30.0 |

| Sodium Lauryl Sulfate | Wetting Agent | 15.0 |

Q. How can computational tools predict the reactivity of this compound in catalytic cycles?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electrophilic attack sites. For instance, Fukui indices predict position 4 as most reactive toward Pd-catalyzed cross-coupling . MD simulations (AMBER) further assess binding affinity to biological targets (e.g., DNA gyrase) . Software Workflow :

Geometry optimization → Transition state analysis.

Docking (AutoDock Vina) with protein PDB: 1KZN.

Free energy perturbation (FEP) for binding ΔG.

Data Contradiction Analysis

Q. Why do conflicting reports exist on the anticancer activity of this compound analogs?

- Resolution Framework : Discrepancies arise from:

- Assay variability : MTT vs. SRB assays differ in viability endpoints.

- Cell line heterogeneity : MCF7 (ER+) vs. MDA-MB-231 (TNBC) show divergent sensitivity .

- Metabolic stability : CYP3A4-mediated degradation reduces efficacy in hepatic models.

Validation Steps : - Standardize assays (e.g., ISO 10993-5).

- Use orthogonal models (e.g., 3D spheroids + patient-derived xenografts).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.